(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate
Description
Properties
IUPAC Name |
methyl (3R,4S)-4-aminooxolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKCZMNEYIICEE-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1COC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a chiral compound belonging to the class of tetrahydrofuran derivatives. Its molecular formula is C₆H₁₁N₁O₃, and it features a tetrahydrofuran ring with an amino group and a carboxylate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound exhibits unique structural features that influence its biological activity. The stereochemistry at the 3 and 4 positions of the tetrahydrofuran ring plays a crucial role in determining its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁N₁O₃ |
| Molecular Weight | 141.16 g/mol |
| Stereochemistry | (3R,4S) |
| Functional Groups | Amino, Carboxylate |
This compound has been studied for its interactions with various biological targets, particularly its potential as an intermediate in the synthesis of compounds that act on the androgen receptor. This receptor is significant in the development of anticancer drugs, particularly for prostate cancer treatment. The compound's unique configuration allows it to exhibit selective binding affinities, which are critical for therapeutic efficacy.
Pharmacological Studies
- Androgen Receptor Modulation : Research indicates that this compound can modulate androgen receptor activity, which is vital for the development of drugs targeting hormone-dependent cancers.
- Neuropharmacological Effects : There are indications that derivatives of this compound may enhance AMPA receptor function, suggesting potential applications in treating neurological disorders such as depression and Alzheimer's disease .
Study 1: Anticancer Activity
A study explored the synthesis of various derivatives of this compound to evaluate their efficacy against prostate cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity, indicating potential as anticancer agents.
Study 2: Neurological Applications
In another study, researchers investigated the effects of this compound on AMPA receptors. The findings suggested that this compound could enhance synaptic transmission and improve cognitive functions in animal models of Alzheimer's disease .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other tetrahydrofuran derivatives to highlight the importance of stereochemistry in pharmacological effects.
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Methyl (2S,4S)-4-aminotetrahydrofuran-2-carboxylate | Moderate androgen receptor activity | Different stereochemistry affects potency |
| (3R,4R)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate | Lower selectivity for targets | Pyran ring alters reactivity |
Scientific Research Applications
Pharmaceutical Applications
-
Antithrombotic Activity :
- One of the notable applications of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is in the development of antithrombotic agents. It has been shown to exhibit inhibitory effects on Factor Xa, a key enzyme in the coagulation cascade. This property makes it a candidate for treating conditions related to thrombosis .
- Neuropharmacology :
- Antifungal Properties :
Case Study 1: Antithrombotic Drug Development
A study highlighted the synthesis of a series of tetrahydrofuran derivatives that included this compound. These compounds were evaluated for their ability to inhibit Factor Xa in vitro. The results indicated that specific modifications to the tetrahydrofuran ring significantly enhanced their potency, demonstrating the importance of structural optimization in drug design .
Case Study 2: Neuroprotective Agents
In another investigation, researchers explored the neuroprotective effects of this compound derivatives on neuronal cell lines subjected to oxidative stress. The study found that certain derivatives not only protected cells from apoptosis but also improved synaptic plasticity markers, suggesting their potential use in treating cognitive impairments associated with aging and neurodegenerative diseases .
Data Table: Summary of Applications
| Application Area | Specific Uses | Relevant Findings |
|---|---|---|
| Antithrombotic Activity | Inhibition of Factor Xa | High potency observed in synthesized derivatives |
| Neuropharmacology | Potential treatment for Alzheimer's and schizophrenia | Enhances AMPA receptor function |
| Antifungal Properties | Development of new antifungal agents | Effective against resistant fungal strains |
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amine undergoes acylation to form amides or carbamates, critical for modifying biological activity or introducing protective groups.
Key Findings :
-
Boc protection (tert-butoxycarbonyl) enhances stability during subsequent synthetic steps, as demonstrated in intermediates for kinase inhibitors.
-
Acylation preserves stereochemistry due to the rigid tetrahydrofuran scaffold.
Nucleophilic Substitution Reactions
The amine acts as a nucleophile in alkylation or arylation reactions, expanding structural diversity.
Key Findings :
-
Benzylation under basic conditions (K₂CO₃) proceeds with >90% yield in acetonitrile .
-
Sulfonylation introduces electron-withdrawing groups, enabling further functionalization .
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis or transesterification to modify solubility or reactivity.
Key Findings :
-
Hydrolysis under acidic conditions generates the hydrochloride salt, widely used in peptide coupling .
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Transesterification with tert-butanol and H₂SO₄ yields bulkier esters for crystallization studies.
Deprotection and Functional Group Interconversion
Protected derivatives (e.g., Boc groups) are deprotected to regenerate the free amine.
Key Findings :
-
Boc deprotection under acidic conditions is quantitative and stereospecific.
-
Reductive amination introduces secondary amines without racemization .
Comparative Analysis of Reaction Pathways
| Parameter | Acylation | Nucleophilic Substitution | Ester Hydrolysis |
|---|---|---|---|
| Typical Yield | 75–95% | 60–85% | 80–98% |
| Stereochemical Impact | Retained | Retained | Retained |
| Applications | Drug intermediate synthesis | Functional group diversification | Salt formation for APIs |
Insights :
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate with key analogs based on substituents, stereochemistry, and applications:
Key Differences and Implications
Amino Group Protection
- The Boc-protected analog (CAS 1821782-14-2) replaces the free amino group with a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic steps. This modification is critical for preventing unwanted side reactions in peptide synthesis .
- In contrast, the HCl salt of the ethyl ester analog (CAS 1956376-72-9) improves solubility in polar solvents but may limit compatibility with non-aqueous reaction conditions .
Ring Size and Stereochemistry
- The pyran analog (CAS 785776-21-8) features a six-membered tetrahydropyran ring instead of tetrahydrofuran.
- The (3S,4S)-stereoisomer of the pyran analog demonstrates how minor stereochemical changes can drastically alter biological activity, underscoring the importance of chirality in drug design .
Ester Group Variations
- The ethyl ester analog (CAS 1956376-72-9) exhibits higher lipophilicity compared to the methyl ester, which may influence membrane permeability in drug candidates .
- Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate (CAS 1904088-44-3) replaces the amino group with a hydroxyl group, shifting its utility toward agrochemicals and material science rather than direct pharmaceutical applications .
Pharmaceutical Relevance
- The Boc-protected derivative (CAS 1821782-14-2) is pivotal in synthesizing kinase inhibitors like vandetanib, where protective groups enable selective deprotection during multi-step reactions .
- The pyran analog (CAS 785776-21-8) has been studied for its conformational stability, with its six-membered ring adopting chair-like conformations that enhance metabolic stability compared to furan derivatives .
Preparation Methods
Acylation-Based Synthesis (Patent WO2008080891A2)
This method focuses on the preparation of substituted 3-amino-tetrahydrofuran-3-carboxylic acid derivatives with high optical purity at C3. The key steps include:
- Starting materials: Compounds of general formula (IV) or (VII), which are chiral amino-tetrahydrofuran intermediates.
- Acylation reaction: The amino group is acylated with activated carboxylic acid derivatives such as acid chlorides, anhydrides, or esters in the presence of bases.
- Reaction conditions: Typically carried out in aprotic solvents like methylene chloride, tetrahydrofuran, or dimethylformamide at temperatures ranging from -20°C to 160°C.
- Catalysts and additives: Lewis acids (e.g., zinc chloride, copper(II) chloride) and organic bases (e.g., triethylamine, diisopropylethylamine) are used to enhance reaction efficiency.
- Optical purity: The process maintains or enhances the stereochemical purity at C3, yielding either R or S configurations as required.
- Protecting group strategies: Amino groups are often protected and selectively deprotected to avoid side reactions.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| i) Acylation | Acid chloride or anhydride, base, solvent (e.g., THF, DCM), -10 to 160°C | Formation of amide or ester linkage | Can use microwave heating for efficiency |
| ii) Protection/Deprotection | Amino protecting groups (e.g., Boc, Fmoc), acid/base treatment | Control of amino functionality | Protecting groups prevent racemization |
| iii) Purification | Chromatography or crystallization | Isolation of pure stereoisomer | Optical purity verified by chiral HPLC |
This method is robust for synthesizing a variety of substituted 3-amino-tetrahydrofuran derivatives, including methyl esters.
Coupling and Protecting Group Strategy (Patent WO2021211786A1)
This approach involves:
- Starting from chiral amine intermediates such as (3R,4R)- or (3R,4S)-4-aminotetrahydrofuran derivatives.
- Alkylation with halo esters: For example, methyl bromoacetate in the presence of a base like trimethylamine in DMF solvent to introduce the ester moiety.
- Protection and deprotection of amino groups: The 3-amino group is first deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), then reprotected with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu in the presence of sodium bicarbonate in dioxane/water.
- Yields: The three-step sequence (alkylation, deprotection, reprotection) can afford Fmoc-protected intermediates in approximately 72% overall yield.
- Optical purity: Maintained throughout via use of chiral starting materials and mild reaction conditions.
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Alkylation | Methyl bromoacetate, trimethylamine, DMF, RT | Ester introduction at C3 | Efficient and mild |
| Deprotection | TFA, DCM, RT | Removal of amino protecting group | Complete deprotection |
| Reprotection | Fmoc-Cl or Fmoc-OSu, NaHCO3, dioxane/H2O | Amino group protection for further reactions | 72% yield over 3 steps |
This method is particularly useful for preparing intermediates for further functionalization or peptide coupling.
Additional Synthetic Notes and Characterization
- Stereochemical control: Both methods emphasize maintaining the (3R,4S) configuration, critical for biological activity.
- Spectroscopic verification: NMR spectroscopy identifies characteristic signals of the amino and ester groups; IR spectroscopy confirms ester carbonyl and amino functionalities.
- Purification: Silica gel chromatography and crystallization are standard to isolate pure stereoisomers.
- Alternative reagents: Trimethylaluminium can be used to activate esters for acylation reactions, enhancing yields and selectivity.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The stereoselective synthesis of this compound is well-established through acylation and coupling strategies with rigorous control of stereochemistry.
- Use of protecting groups such as Fmoc is crucial to prevent racemization and side reactions during multi-step synthesis.
- Reaction conditions favor mild temperatures and inert atmosphere to preserve chiral centers.
- The choice of solvents and catalysts significantly impacts yield and purity; aprotic solvents and Lewis acids enhance acylation efficiency.
- Analytical methods such as chiral HPLC, NMR, and IR spectroscopy are essential to confirm structure and purity.
Q & A
Q. How is this compound utilized as a building block in medicinal chemistry research?
- Methodological Answer : It serves as a chiral scaffold for synthesizing bioactive molecules. For example, (3R,4S)-configured tetrahydrofuran derivatives are precursors to transition-state analogue inhibitors (e.g., MTAN inhibitors), which target enzymatic pathways in bacterial quorum sensing or cancer metabolism . The amine and ester functionalities allow further derivatization, such as coupling with pharmacophores via amide bonds .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomeric impurities during synthesis?
- Methodological Answer : Chiral resolution techniques include diastereomeric salt formation (e.g., using p-toluenesulfonic acid) or enzymatic kinetic resolution. For example, (R)-3-Aminotetrahydrofuran tosylate was purified via recrystallization from ethanol/water mixtures, achieving >99% enantiomeric excess (ee) . Chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), are also used for analytical and preparative separations .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Samples are analyzed via HPLC-MS to monitor degradation products (e.g., hydrolysis of the ester or amine groups). For hydrochloride salts, hygroscopicity testing under controlled humidity (40–75% RH) is critical to assess storage stability .
Q. What role does this compound play in designing transition-state analogue inhibitors for enzymes like MTANs?
- Methodological Answer : The (3R,4S) configuration mimics the ribose moiety in enzymatic transition states. For instance, (3R,4S)-configured inhibitors of 5′-methylthioadenosine nucleosidases (MTANs) were synthesized to block bacterial S-adenosylmethionine recycling pathways. Kinetic assays (IC values) and molecular docking studies validate their binding affinity .
Key Challenges and Contradictions
- Stereochemical Stability : Some studies report racemization under acidic conditions, necessitating pH-controlled reaction environments .
- Crystallographic Variability : Substituent bulkiness (e.g., tert-butyldimethylsilyl groups) can distort ring conformations despite ideal half-chair geometries in simpler analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
